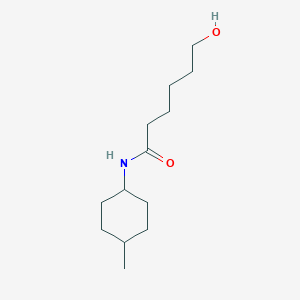

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide

Description

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is a synthetic organic compound belonging to the hexanamide family. Its structure comprises a six-carbon aliphatic chain (hexanamide backbone) with a hydroxyl group (-OH) at the 6th position and a 4-methylcyclohexylamine substituent attached to the amide nitrogen. This substitution pattern confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the cyclohexyl moiety, which influence solubility, stability, and biological activity .

Propriétés

IUPAC Name |

6-hydroxy-N-(4-methylcyclohexyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-11-6-8-12(9-7-11)14-13(16)5-3-2-4-10-15/h11-12,15H,2-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAPZFMXRUTGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 6-hydroxyhexanoic acid.

Amidation Reaction: The primary synthetic route involves the amidation of 6-hydroxyhexanoic acid with 4-methylcyclohexylamine. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Reaction Conditions: The reaction is usually conducted under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 6-oxo-N-(4-methylcyclohexyl)hexanamide.

Reduction: The amide group can be reduced to form the corresponding amine, 6-hydroxy-N-(4-methylcyclohexyl)hexylamine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: 6-oxo-N-(4-methylcyclohexyl)hexanamide

Reduction: 6-hydroxy-N-(4-methylcyclohexyl)hexylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.

Mécanisme D'action

The mechanism of action of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The hexanamide backbone allows diverse functionalization. Key analogs and their structural features are summarized below:

*Estimated based on formula.

Physicochemical Properties

- Solubility :

- 6-Hydroxy-N-(2-hydroxyethyl)hexanamide exhibits higher water solubility due to its polar hydroxyethyl group .

- The compound in , with a long hydrophobic chain, likely shows micelle-forming behavior in aqueous solutions .

- The 4-methylcyclohexyl group in the target compound may reduce solubility compared to hydroxyethyl analogs.

- Stability :

Toxicity Profiles

Activité Biologique

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- IUPAC Name : 6-hydroxy-N-(4-methylcyclohexyl)hexanamide

The biological activity of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is primarily linked to its interactions with various biological molecules. Research indicates that it may modulate specific pathways involved in cellular signaling and metabolic processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may interact with specific receptors, affecting signal transduction pathways that regulate cell growth and differentiation.

Antimicrobial Properties

Studies suggest that 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide exhibits antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Gram-positive | 15 |

| Gram-negative | 12 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial properties of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, supporting its potential as an antimicrobial agent. -

Cytotoxic Effects on Cancer Cells :

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study found that treatment with this compound led to apoptosis in HeLa cells, highlighting its potential as an anticancer agent.

Research Findings

Recent research has identified several key findings related to the biological activity of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide:

- Inhibition of Pathway Activity : The compound was shown to inhibit the activity of specific signaling pathways related to inflammation and cell proliferation.

- Synergistic Effects : When combined with other known therapeutic agents, it exhibited synergistic effects, enhancing overall efficacy against targeted cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.